Methyl 4-(naphthalen-1-ylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is an organic compound with the molecular formula C19H16O3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methoxy group attached to the benzoate moiety and a naphthyl group attached to the methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(naphthalen-1-ylmethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 1-bromomethylnaphthalene. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid as a catalyst.
Substitution Reaction: The resulting methyl 4-hydroxybenzoate is then reacted with 1-bromomethylnaphthalene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(naphthalen-1-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(naphthalen-1-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(naphthalen-1-yl)benzoate
- Methyl 4-(phenylmethoxy)benzoate
- Methyl 4-(naphthalen-2-ylmethoxy)benzoate
Uniqueness
Methyl 4-(naphthalen-1-ylmethoxy)benzoate is unique due to the presence of the naphthyl group at the 1-position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H16O3 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 4-(naphthalen-1-ylmethoxy)benzoate |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)15-9-11-17(12-10-15)22-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3 |
InChI Key |
GYIKELMJFIRPHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.